REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[C:8]([C:15]([OH:17])=[O:16])=[CH:7]2)([O-])=O.[H][H]>[Ni].CN(C)C=O>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[CH:12][CH:13]=1)[NH:10][C:9](=[O:14])[C:8]([C:15]([OH:17])=[O:16])=[CH:7]2
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C=C(C(NC2=CC1)=O)C(=O)O
|
Name
|
|
Quantity
|
1 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 52 psi and 23°
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated to dryness
|
Type
|
ADDITION
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Details
|
The residue is treated with ethanol and 3.0 g of the desired product
|
Type
|
FILTRATION
|
Details
|
is filtered
|
Name
|
|
Type
|
|
Smiles
|
NC=1C=C2C=C(C(NC2=CC1)=O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |